6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS No.: 897471-98-6
Cat. No.: VC6753008
Molecular Formula: C18H15FN4O3S
Molecular Weight: 386.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897471-98-6 |
|---|---|
| Molecular Formula | C18H15FN4O3S |
| Molecular Weight | 386.4 |
| IUPAC Name | [4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
| Standard InChI | InChI=1S/C18H15FN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2 |
| Standard InChI Key | KRJSFEHOXNCBHH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key moieties:
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A 6-fluoro-1,3-benzothiazole core, known for its electron-deficient aromatic system and role in intercalative binding to biological macromolecules .
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A piperazine ring at the 2-position of the benzothiazole, providing conformational flexibility and hydrogen-bonding capabilities.
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A 2-nitrobenzoyl group attached to the piperazine, introducing strong electron-withdrawing character and potential redox activity.
The IUPAC name, [4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone, reflects this arrangement. The presence of fluorine at the 6-position enhances metabolic stability and membrane permeability, while the nitro group may participate in bacterial nitroreductase-mediated activation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅FN₄O₃S | |
| Molecular Weight | 386.4 g/mol | |
| CAS Number | 897471-98-6 | |
| SMILES | C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4N+[O-] | |
| Topological Polar Surface Area | 112 Ų (estimated) |
Synthesis and Structural Optimization
Synthetic Pathways
While explicit details for this compound are proprietary, its synthesis likely follows established protocols for analogous benzothiazole-piperazine derivatives:
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Benzothiazole Core Formation: Cyclocondensation of 2-aminothiophenol derivatives with fluorinated carbonyl precursors under acidic conditions.
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Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) at the 2-position of the benzothiazole using piperazine, facilitated by the electron-withdrawing fluorine atom .
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Nitrobenzoylation: Acylation of the piperazine nitrogen with 2-nitrobenzoyl chloride in the presence of a base like triethylamine.
Critical reaction parameters include:
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Temperature control (<50°C) to prevent nitro group reduction.
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Use of anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis of the acyl chloride intermediate.
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures. Structural confirmation relies on:
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¹H/¹³C NMR: Key signals include the benzothiazole aromatic protons (δ 7.2–8.5 ppm) and piperazine methylenes (δ 2.5–3.8 ppm).
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HRMS: Molecular ion peak at m/z 386.0971 (calculated for C₁₈H₁₅FN₄O₃S).
Hypothesized Biological Activities
Table 2: Comparative Activity of Benzothiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| 6-Fluoro analog (this work) | Hypothetical MurB | N/A | – |
| EVT-3546853 (analog) | Enoyl-ACP reductase | 0.15 | |
| CHEMBL3322971 | Aldose reductase | 2.4 |
Anticancer Mechanisms
Piperazine-containing benzothiazoles exhibit tyrosine kinase inhibition, disrupting oncogenic signaling pathways like EGFR and VEGFR . Molecular docking studies suggest that the 2-nitrobenzoyl group may occupy hydrophobic pockets in kinase ATP-binding sites, while the benzothiazole sulfur interacts with catalytic lysine residues . Fluorine’s electronegativity could further stabilize these interactions via dipole effects.
Physicochemical and ADMET Profiling
Solubility and Lipophilicity
Predicted logP values (ChemAxon) indicate moderate lipophilicity (~3.1), favoring blood-brain barrier penetration but limiting aqueous solubility. Solubility enhancers like cyclodextrins or PEGylation may be required for in vivo administration.
Metabolic Stability
The fluorine atom resists oxidative metabolism, while the nitro group is susceptible to reduction by hepatic CYP450 enzymes and nitroreductases, potentially generating toxic metabolites.
Research Gaps and Future Directions
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Target Identification: Proteomic studies (e.g., affinity chromatography) are needed to map binding partners.
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In Vivo Efficacy: No pharmacokinetic or toxicity data exist; murine models should evaluate bioavailability and maximum tolerated dose.
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Structural Analog Synthesis: Introducing sulfonamide or morpholine groups (cf.) could optimize target engagement.
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